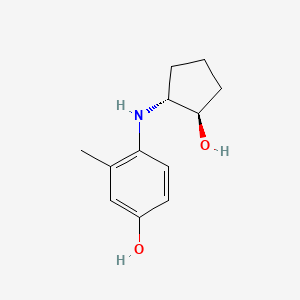
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both amide and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-Aminophenylacrylamide: This can be achieved by reacting 4-aminophenylacrylic acid with an appropriate amine under dehydrating conditions.
Sulfonylation: The resulting 4-aminophenylacrylamide is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl amide intermediate.
Fluorination: Finally, the sulfonyl amide intermediate is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic attack.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Amide Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Nitration: Introduction of nitro groups to the aromatic rings.
Sulfonation: Introduction of sulfonic acid groups.
Nucleophilic Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacrylamide: Lacks the sulfonyl fluoride group but shares the amide and aromatic functionalities.
Benzenesulfonyl Fluoride: Contains the sulfonyl fluoride group but lacks the amide and acrylamide functionalities.
Uniqueness
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile
Properties
CAS No. |
21315-93-5 |
|---|---|
Molecular Formula |
C15H13FN2O3S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[[(E)-3-(4-aminophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13FN2O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11/h1-10H,17H2,(H,18,19)/b10-3+ |
InChI Key |
WLKBIBYGELONLK-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


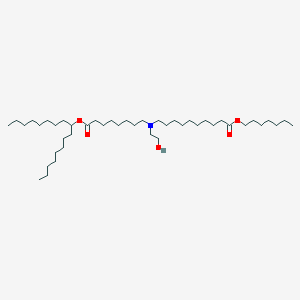
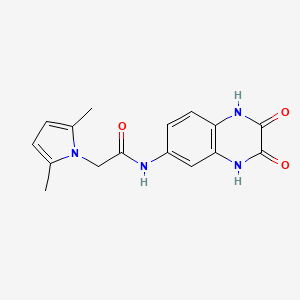
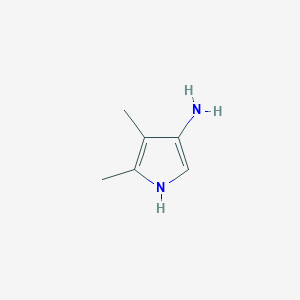
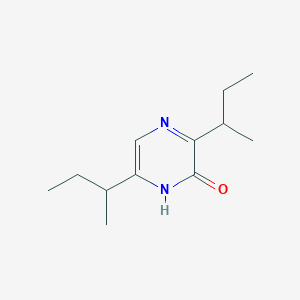
![N-[3-(5-methyl-1H-tetraazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356926.png)
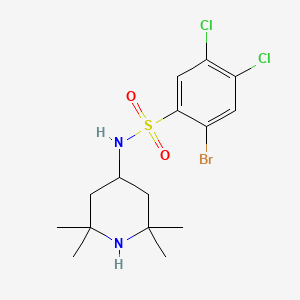
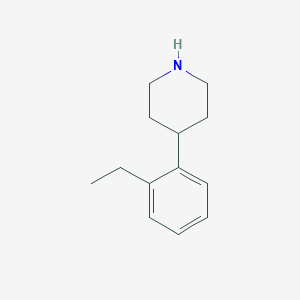

![4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356959.png)
![methyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13356965.png)
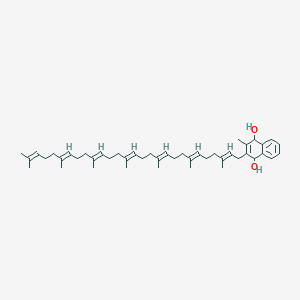
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
